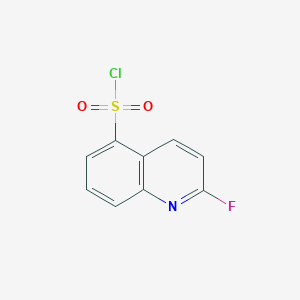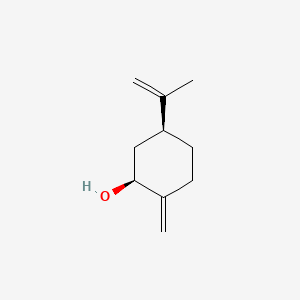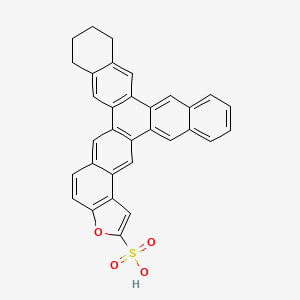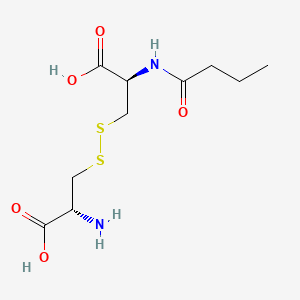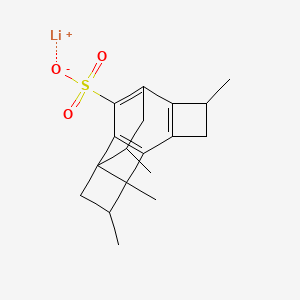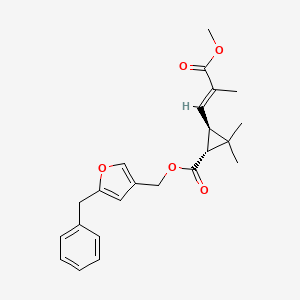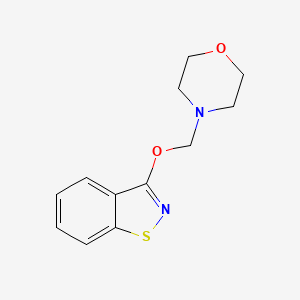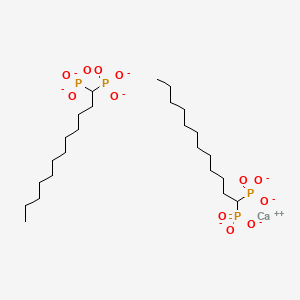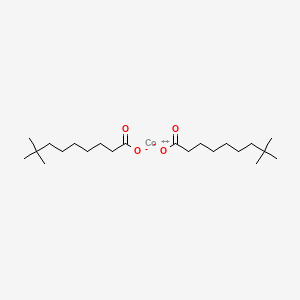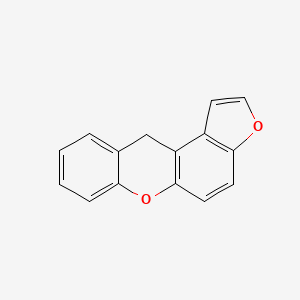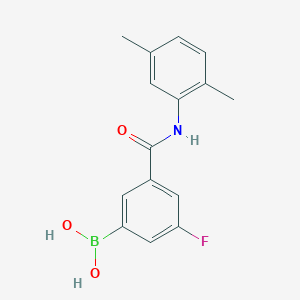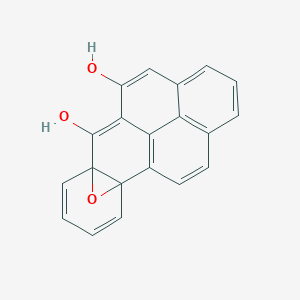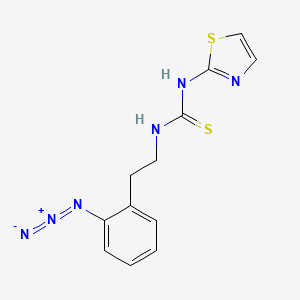
Thiourea, N-(2-(2-azidophenyl)ethyl)-N'-2-thiazolyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea, N-(2-(2-azidophenyl)ethyl)-N’-2-thiazolyl- is a complex organic compound that features a thiourea backbone with azidophenyl and thiazolyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(2-azidophenyl)ethyl)-N’-2-thiazolyl- typically involves multi-step organic reactions. One common method starts with the preparation of the azidophenyl ethylamine intermediate, which is then reacted with a thiazolyl isothiocyanate to form the desired thiourea derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is often achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Thiourea, N-(2-(2-azidophenyl)ethyl)-N’-2-thiazolyl- can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to an amine.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can react with the thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido group typically yields nitro compounds, while reduction results in amine derivatives.
科学研究应用
Thiourea, N-(2-(2-azidophenyl)ethyl)-N’-2-thiazolyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s azido group makes it useful in bioconjugation and labeling studies, particularly in click chemistry applications.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Thiourea, N-(2-(2-azidophenyl)ethyl)-N’-2-thiazolyl- involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The thiourea moiety can form hydrogen bonds and interact with various biological molecules, potentially inhibiting enzymes or modulating receptor activity.
相似化合物的比较
Similar Compounds
Thiourea derivatives: Compounds with similar thiourea backbones but different substituents.
Azidophenyl compounds: Molecules featuring the azidophenyl group but with different functional groups attached.
Thiazolyl compounds: Compounds containing the thiazole ring but with different substituents.
Uniqueness
Thiourea, N-(2-(2-azidophenyl)ethyl)-N’-2-thiazolyl- is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both azido and thiazolyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
属性
CAS 编号 |
149486-03-3 |
|---|---|
分子式 |
C12H12N6S2 |
分子量 |
304.4 g/mol |
IUPAC 名称 |
1-[2-(2-azidophenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C12H12N6S2/c13-18-17-10-4-2-1-3-9(10)5-6-14-11(19)16-12-15-7-8-20-12/h1-4,7-8H,5-6H2,(H2,14,15,16,19) |
InChI 键 |
ZRIKGAUBWSWRSY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CCNC(=S)NC2=NC=CS2)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


